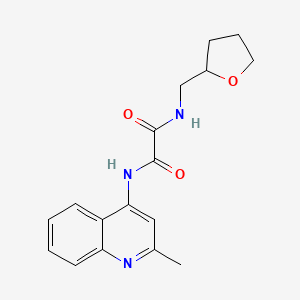
N1-(2-methylquinolin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(2-methylquinolin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide” is a chemical compound with the molecular formula C17H19N3O3 and a molecular weight of 313.357. It belongs to the class of compounds known as quinolines, which are aromatic compounds containing a quinoline moiety, a structure made up of a benzene ring fused to a pyridine ring .
Applications De Recherche Scientifique
Blockade of Orexin Receptors and Sleep Modulation
Orexins, neuropeptides produced by the lateral hypothalamus, play a crucial role in wakefulness. The study by Dugovic et al. (2009) explores the impact of orexin receptor blockade on sleep, particularly focusing on the differential roles of orexin-1 and orexin-2 receptors. This research contributes to understanding the neurochemical pathways involved in sleep regulation, potentially informing the development of sleep aids or treatments for sleep disorders (Dugovic et al., 2009).
Tetrahydroquinolines in Chemical Synthesis
Muthukrishnan, Sridharan, and Menéndez (2019) review the advancements in the chemistry of tetrahydroquinolines, emphasizing their synthesis. Tetrahydroquinolines are key nitrogen heterocycles with broad pharmacological activity. This review underscores their significance in medicinal chemistry and the development of new synthetic methodologies (Muthukrishnan et al., 2019).
Oxidation of Tetrahydroisoquinolines
The study by Naoi et al. (1989) investigates the oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline by monoamine oxidase (MAO), a process relevant to the metabolism of catecholamines. Understanding the enzymatic pathways and interactions involving tetrahydroisoquinolines could have implications for neurological disease research and the development of neuroprotective strategies (Naoi et al., 1989).
Anticancer Agents
Fang et al. (2016) focus on synthesizing α-aminophosphonate derivatives containing a 2-oxoquinoline structure for potential anticancer applications. The study demonstrates the compounds' effectiveness against various cancer cell lines, highlighting the therapeutic potential of quinoline derivatives in oncology (Fang et al., 2016).
N-methylation of Quinolines
He et al. (2017) report on the N-methylation of quinolines using CO2 and H2, facilitated by Ru-triphos complexes. This study represents a significant step in the synthesis of methyl-tetrahydroquinolines, which are valuable in various chemical industries. The methodology offers a more sustainable and efficient approach to synthesizing N-methylated compounds (He et al., 2017).
Propriétés
IUPAC Name |
N'-(2-methylquinolin-4-yl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-11-9-15(13-6-2-3-7-14(13)19-11)20-17(22)16(21)18-10-12-5-4-8-23-12/h2-3,6-7,9,12H,4-5,8,10H2,1H3,(H,18,21)(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODXIAGDMODQHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3CCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2392434.png)
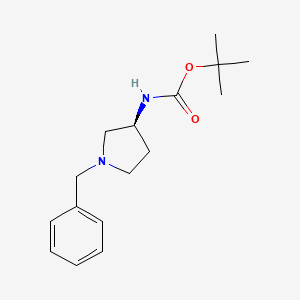
![4-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2392436.png)
![3-((4-bromophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2392437.png)
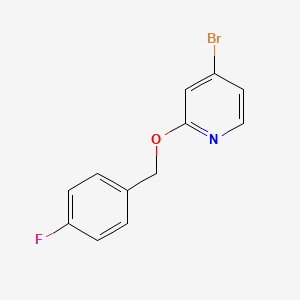

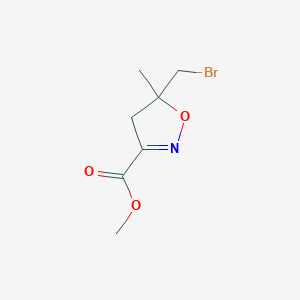
![1-(1,3-Benzothiazol-2-yl)ethyl 3-oxobenzo[f]chromene-2-carboxylate](/img/structure/B2392448.png)
![2-[(1S)-1-methylpropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B2392449.png)
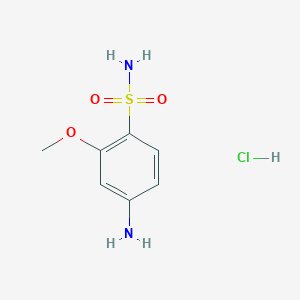
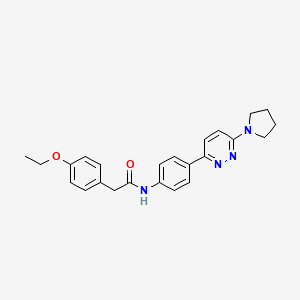
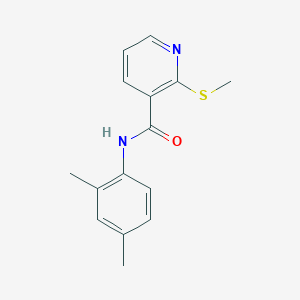

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenylthio)propan-1-one](/img/structure/B2392457.png)